2-(4-methoxyphenyl)-4-methyl-1H-pyrrole
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Overview
Description
2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group at the 2-position and a methyl group at the 4-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would be 4-methoxybenzaldehyde and 2,5-hexanedione, which undergo cyclization in the presence of an acid catalyst to form the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the pyrrole ring .
Scientific Research Applications
2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1H-pyrrole: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methoxyphenyl-1H-pyrrole: Lacks both the 2-position substitution and the methyl group, resulting in different properties.
2-(4-Methoxyphenyl)-4,5-dimethyl-1H-pyrrole: Contains an additional methyl group at the 5-position, which can influence its steric and electronic properties .
Uniqueness
2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl and methyl groups enhances its versatility in various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C12H13NO/c1-9-7-12(13-8-9)10-3-5-11(14-2)6-4-10/h3-8,13H,1-2H3 |
InChI Key |
CFRSGJQPDCJREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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